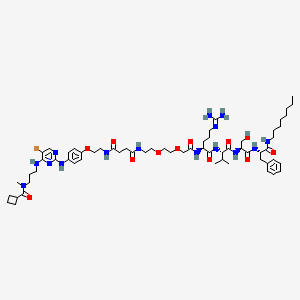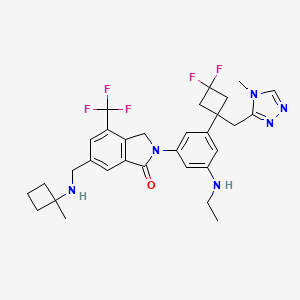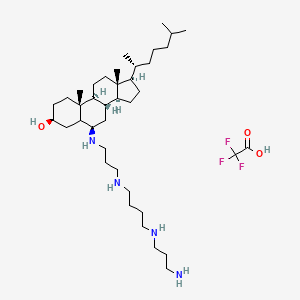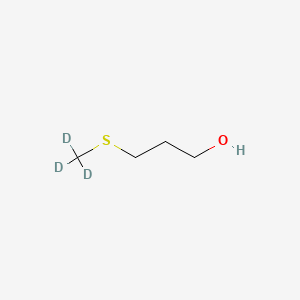
Methionol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methionol-d3, also known as 3-Hydroxypropyl methyl sulfide-d3, is a deuterated analog of methionol (3-methylthio-1-propanol). It is a volatile sulfur-containing alcohol that plays a significant role in the flavor profile of various food products. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
Methionol-d3 can be synthesized through the bioconversion of L-methionine by microorganisms such as Saccharomyces cerevisiae. The process involves the catabolism of L-methionine, which is supplemented in the fermentation medium. Optimal conditions for methionol production include a concentration of 0.30% (w/v) L-methionine, 0.10% (w/v) yeast extract, and zero level of diammonium phosphate .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale fermentation processes. The bioproduction method involves the use of genetically engineered yeast strains that overexpress specific genes such as ARO8 and ARO10, which are involved in the Ehrlich pathway. This method has been shown to significantly enhance methionol production, achieving yields of up to 3.24 g/L .
化学反応の分析
Types of Reactions
Methionol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Methionol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways of sulfur-containing compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of sulfur-containing drugs.
Industry: Applied in the flavor and fragrance industry to study the impact of sulfur compounds on food aroma
作用機序
Methionol-d3 exerts its effects through its involvement in metabolic pathways. The deuterium labeling allows for precise tracking of its metabolic fate. In biological systems, this compound is metabolized via the Ehrlich pathway, where it undergoes transamination and decarboxylation reactions catalyzed by enzymes such as aminotransferase and decarboxylase .
類似化合物との比較
Similar Compounds
- Methionol (3-methylthio-1-propanol)
- 3-Hydroxypropyl methyl sulfide
- 3-Methylmercapto-1-propanol
Uniqueness
Methionol-d3 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with high precision, as deuterium provides a distinct mass difference that can be easily detected using mass spectrometry .
特性
分子式 |
C4H10OS |
|---|---|
分子量 |
109.21 g/mol |
IUPAC名 |
3-(trideuteriomethylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 |
InChIキー |
CZUGFKJYCPYHHV-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])SCCCO |
正規SMILES |
CSCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



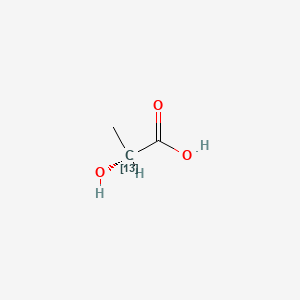
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
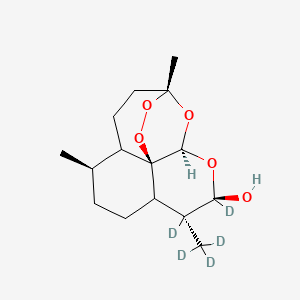
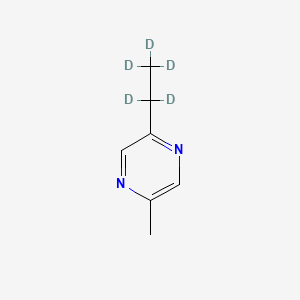
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)


